molecular formula C19H26O2 B8440199 3beta-Hydroxyandrosta-5,14-dien-17-one

3beta-Hydroxyandrosta-5,14-dien-17-one

Cat. No.: B8440199
M. Wt: 286.4 g/mol
InChI Key: JAESBNKKCUYQHC-NCTLDZBQSA-N
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Description

3beta-Hydroxyandrosta-5,14-dien-17-one is a steroidal derivative of significant interest in biochemical and pharmaceutical research. This compound serves as a key intermediate in the synthetic pathways of more complex steroidal active pharmaceutical ingredients (APIs) . Its core structure, featuring the androstane skeleton, makes it a valuable tool for researchers studying steroid metabolism, biosynthesis, and the structure-activity relationships of hormone derivatives . In particular, steroidal diene compounds with structural similarities are actively investigated for their potential to modulate cellular proliferation and differentiation processes . For instance, research on related 5,7-diene steroids has demonstrated potent anti-proliferative activity in studies involving human epidermal keratinocytes and melanoma cell lines, suggesting a potential research pathway for investigating new therapeutic agents for hyperproliferative skin disorders . The specific configuration of this compound provides a crucial building block for chemists developing novel steroid-based molecules to explore endocrine pathways and receptor interactions.

Properties

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

(3S,8R,9S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,16-decahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,5,13-14,16,20H,4,6-11H2,1-2H3/t13-,14-,16-,18-,19-/m0/s1

InChI Key

JAESBNKKCUYQHC-NCTLDZBQSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4(C3=CCC4=O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3=CCC4=O)C)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences and Implications

Double Bond Position: The 5,14-diene system in the target compound is rare compared to the 5,7-diene (e.g., compound 4 in ) or Δ⁵ (DHEA) configurations. 5,7-Diene derivatives (e.g., 3β-hydroxyandrosta-5,7-dien-17-one) are synthesized via photochemical oxygenation, which introduces endoperoxide bridges for cytotoxic applications .

Amino Substituents: 4α-Amino-5α-androstan-17-one () demonstrates how amine groups can alter solubility and receptor interactions compared to hydroxylated analogs .

Stereochemical Variations :

  • The β-configuration of the C3 hydroxyl group (as in DHEA and the target compound) is critical for binding to steroidogenic enzymes, whereas α-configurations (e.g., 3α-hydroxy-5β-androstan-17-one) are associated with bile acid metabolism .

Q & A

Q. Advanced Research Focus

  • Compound Library Synthesis : Modify the C17 position (e.g., carboxylic acid or carboxamide derivatives) to enhance cellular uptake .
  • Dose-Response Curves : Test concentrations from 1 nM–100 μM in triplicate using MTT assays .
  • Mechanistic Studies : Perform flow cytometry (cell cycle arrest at G2/M phase) and Western blotting (apoptosis markers like caspase-3) .
    Key Reference : A 5,7-diene analog showed potent activity (IC₅₀ = 5 μM) via microtubule stabilization .

What are the common pitfalls in chromatographic analysis of 3β-Hydroxyandrosta-5,14-dien-17-one, and how can they be mitigated?

Q. Basic Research Focus

  • HPLC Challenges : Poor resolution due to steroid hydrophobicity. Use C18 columns with acetonitrile/water gradients (60:40 to 95:5) and 0.1% formic acid .
  • Impurity Detection : Monitor UV absorption at 240 nm (Δ⁵,¹⁴ dienes) and cross-validate with LC-MS .
  • Sample Degradation : Store derivatives at –20°C in amber vials to prevent oxidation .

How do structural modifications at C17 influence the metabolic stability of 3β-Hydroxyandrosta-5,14-dien-17-one?

Q. Advanced Research Focus

  • Carboxylic Acid Derivatives : Introduce a C17β-carboxylic acid group (e.g., compound 2) to reduce glucuronidation .
  • Carboxamide Analogs : N-cyclohexyl carboxamide derivatives (e.g., compound 6) show enhanced stability in plasma (t₁/₂ > 6 hours) .
    Data Note : 3β-Acetoxy protection increases lipophilicity (LogP +0.5) but may hinder renal clearance .

What are the best practices for ensuring reproducibility in steroid derivative synthesis?

Q. Basic Research Focus

  • Reagent Quality : Use anhydrous solvents (e.g., CH₂Cl₂ over molecular sieves) and fresh oxidizing agents (e.g., K₂CO₃/O₂) .
  • Reaction Monitoring : Track intermediates via TLC or inline IR (e.g., carbonyl formation at ~1680 cm⁻¹) .
  • Documentation : Report exact molar ratios (e.g., 1:1.2 substrate/catalyst) and temperature (±2°C) .

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